molecular formula C18H34O7S B8106170 m-PEG3-S-PEG4-propargyl

m-PEG3-S-PEG4-propargyl

Cat. No.: B8106170
M. Wt: 394.5 g/mol
InChI Key: CTBBDPQKEHYMEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG3-S-PEG4-propargyl typically involves multiple steps, starting with the preparation of PEG monomers and their subsequent coupling with active groups. The process often includes the use of carboxylic acid groups that undergo sequential amide coupling with primary or secondary amine groups using activators such as EDC, DCC, or HATU . The PEG spacer in the compound provides additional water solubility, making it easier to handle in aqueous media .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput synthesis and purification techniques. The compound is usually produced in reagent grade for research purposes, but GMP-grade production is also available for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

m-PEG3-S-PEG4-propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and yields stable triazole linkages .

Common Reagents and Conditions

The common reagents used in the CuAAC reaction include copper sulfate (CuSO₄) and sodium ascorbate, which act as the catalyst and reducing agent, respectively. The reaction is typically carried out in aqueous media at room temperature .

Major Products

The major products formed from the CuAAC reaction involving this compound are triazole-linked compounds. These products are highly stable and can be used in various applications, including the synthesis of PROTACs .

Mechanism of Action

The mechanism of action of m-PEG3-S-PEG4-propargyl involves its role as a linker in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC brings these two proteins into close proximity, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O7S/c1-3-4-20-7-8-22-9-10-23-12-14-25-16-18-26-17-15-24-13-11-21-6-5-19-2/h1H,4-18H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBBDPQKEHYMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCSCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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